6-bromo-3-ethyl-1,3-benzoxazol-2-one

Lipophilicity XLogP3 Drug-likeness

6-Bromo-3-ethyl-1,3-benzoxazol-2-one (CAS 67927-45-1) is a heterocyclic small molecule belonging to the 2(3H)-benzoxazolone class, characterized by a bromine substituent at the 6-position and an ethyl group on the lactam nitrogen. This substitution pattern creates a specific physicochemical profile within a scaffold broadly explored for analgesic, anti-inflammatory, and antimicrobial applications, making precise structural identity critical for reproducible research outcomes.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07g/mol
Cat. No. B407235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-ethyl-1,3-benzoxazol-2-one
Molecular FormulaC9H8BrNO2
Molecular Weight242.07g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Br)OC1=O
InChIInChI=1S/C9H8BrNO2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3
InChIKeyYKFKYPCSOUILHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-ethyl-1,3-benzoxazol-2-one: Core Identity and Structural Context


6-Bromo-3-ethyl-1,3-benzoxazol-2-one (CAS 67927-45-1) is a heterocyclic small molecule belonging to the 2(3H)-benzoxazolone class, characterized by a bromine substituent at the 6-position and an ethyl group on the lactam nitrogen . This substitution pattern creates a specific physicochemical profile within a scaffold broadly explored for analgesic, anti-inflammatory, and antimicrobial applications, making precise structural identity critical for reproducible research outcomes .

Why Generic Benzoxazolone Substitution Fails for 6-Bromo-3-ethyl-1,3-benzoxazol-2-one


Simple in-class substitution is unreliable due to the steep structure-activity relationships (SAR) governing benzoxazolone pharmacology. Systematic studies confirm that even minor variations—such as shifting a bromine substituent or altering the N-alkyl chain—can profoundly impact target binding and functional activity . For example, the selectivity for sigma-1 over sigma-2 receptors is critically dependent on the exact position and type of N-substituent . Therefore, the precise combination of a 6-bromo and N-ethyl group dictates a unique pharmacological and physicochemical space that cannot be replicated by its closest analogs.

Quantitative Differentiation Guide for 6-Bromo-3-ethyl-1,3-benzoxazol-2-one


Enhanced Lipophilicity Over N-Methyl and Non-Halogenated Analogs

The 6-bromo-3-ethyl substitution pattern yields a calculated partition coefficient (XLogP3) of 2.5, which is significantly higher than that of the N-methyl analog 6-bromo-3-methyl-1,3-benzoxazol-2-one (XLogP3 = 2.0) and the non-brominated parent 3-ethyl-1,3-benzoxazol-2-one (XLogP3 = 1.7) . This differentiation indicates that the target compound will exhibit greater membrane permeability and a distinct absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity XLogP3 Drug-likeness

Distinct Lipophilicity from 5-Bromo Positional Isomer

The position of the bromine atom on the benzoxazolone core affects the molecule's physicochemical properties. The 6-bromo isomer has a calculated XLogP3 of 2.5, compared to 2.4 for the 5-bromo positional isomer 5-bromo-3-ethyl-1,3-benzoxazol-2-one . This subtle but measurable difference in lipophilicity can be decisive in target-binding assays where hydrophobic interactions drive affinity and selectivity.

Positional isomerism XLogP3 Selectivity

Conformational Flexibility Advantage Over N-Methyl Analog

The N-ethyl substituent introduces a rotatable bond that is absent in the N-methyl analog (rotatable bond count: 1 vs. 0) . This additional degree of freedom can be a critical factor in optimizing binding entropy to a protein target, potentially leading to improved affinity or selectivity over the more rigid N-methyl scaffold.

Conformational entropy Rotatable bonds Lead optimization

Synthetic Versatility Enabled by 6-Bromo Substituent

The aryl bromide at the 6-position provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of the benzoxazolone core . This contrasts with non-halogenated analogs such as 3-ethyl-1,3-benzoxazol-2-one, which lack a similar reactive site for late-stage functionalization. This reactivity is well-documented for aryl bromide-containing benzoxazolones, which serve as key intermediates in the synthesis of complex bioactive molecules .

Cross-coupling Late-stage functionalization Synthetic building block

Optimal Application Scenarios for 6-Bromo-3-ethyl-1,3-benzoxazol-2-one


CNS Drug Discovery Programs Targeting Sigma or TSPO Receptors

The compound's XLogP3 of 2.5 and the critical role of N-substitution on sigma-1/TSPO selectivity, as highlighted in Section 2 and Evidence Item 1, make it a strong candidate for CNS lead optimization libraries where blood-brain barrier permeability is a prerequisite. Its specific substitution pattern helps avoid the potency cliffs observed when using simpler N-methyl or non-brominated analogs.

Structure-Activity Relationship (SAR) Studies on Benzoxazolone Scaffolds

The quantifiable differences in lipophilicity (2.5 vs. 2.4 for the 5-bromo isomer) and conformational flexibility (1 rotatable bond vs. 0 for the N-methyl analog) position this compound as an essential probe in SAR studies. It serves to map the geometric and physicochemical requirements of a target binding site, as discussed in Evidence Items 2 and 3.

Parallel Synthesis and Late-Stage Diversification Campaigns

The unique combination of a protected benzoxazolone core and a single reactive aryl bromide handle (Evidence Item 4) makes this compound a privileged starting material for parallel synthesis. Procurement of this specific building block enables the rapid generation of diverse compound arrays for hit-to-lead or lead optimization phases.

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